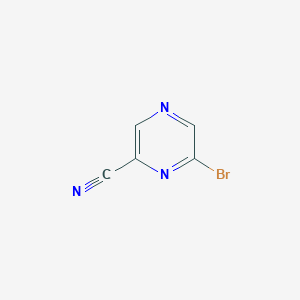

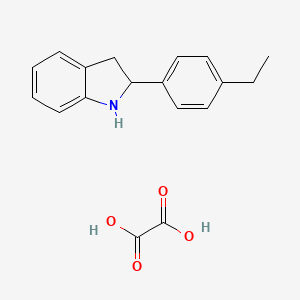

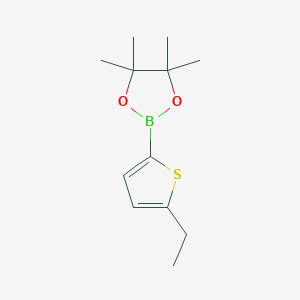

![molecular formula C6H3N4NaO2 B1440276 Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1209736-28-6](/img/structure/B1440276.png)

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Übersicht

Beschreibung

“[1,2,4]Triazolo[1,5-a]pyrimidines” are a class of non-naturally occurring small molecules that have aroused the interest of researchers due to their valuable biological properties . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied .

Chemical Reactions Analysis

A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Polycyclic systems containing [1,2,4]triazolo[1,5-a]-pyrimidine moiety have been reported to exhibit antitumor properties . These compounds can act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators, which are useful in the treatment of diseases like Alzheimer’s and insomnia. Additionally, complexes of triazolo-pyrimidines with metals like Pt and Ru show high activity against parasites and have potential in cancer treatment .

Antiviral Agents

Due to their structural similarities to nucleic bases, derivatives of triazolopyrimidines may act as metabolites and therefore can be useful as antiviral agents . They have shown remarkable cytotoxic activity against various carcinoma cells including colon, breast, and lung .

Therapeutic Targets for Metabolic Disorders

The development of [1,2,4]triazolo[1,5-a]pyrimidines in medicinal chemistry has been based on their potential as bio-isosteres for purines, carboxylic acid, and N-acetylated lysine. Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 are recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .

Eco-Friendly Synthesis Methods

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This represents a significant advancement in the synthesis of these compounds with potential applications in various fields .

Acting on Different Targets

[1,2,4]triazolo[1,5-a]pyrimidine derivatives have aroused remarkable research attention as anticancer agents by acting on different targets such as tubulin, LSD1 (Lysine-specific demethylase 1), and CDK2 (Cyclin-dependent kinase 2). These compounds have exhibited potent antitumor activities .

Wirkmechanismus

Target of Action

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound with a wide range of pharmacological activities . .

Mode of Action

Compounds with similar structures have been reported to exhibit their effects through various mechanisms, such as selective binding at given sites in the cardiovascular system .

Biochemical Pathways

Related compounds have been found to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and differentiation.

Result of Action

Related compounds have been reported to exhibit antiproliferative activities against various cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2.Na/c11-5(12)4-1-2-7-6-8-3-9-10(4)6;/h1-3H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNFZIZGMJEDEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)N=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N4NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

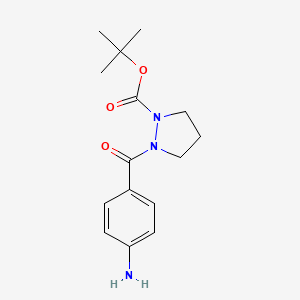

![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)

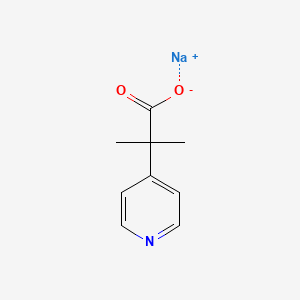

![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)

![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)

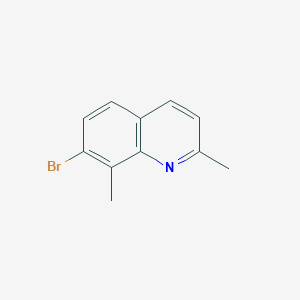

![7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1440214.png)